molecular formula C9H11N3O3S B11745754 [1-(4-Hydroxy-6-methyl-2-oxo-pyran-3-yl)ethylideneamino]thiourea

[1-(4-Hydroxy-6-methyl-2-oxo-pyran-3-yl)ethylideneamino]thiourea

Cat. No.: B11745754
M. Wt: 241.27 g/mol
InChI Key: SHANQDPCTIFJEZ-UHFFFAOYSA-N
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Description

{[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino}thiourea is a complex organic compound with the molecular formula C9H11N3O3S It is known for its unique structure, which includes a pyran ring, a thiourea group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino}thiourea typically involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with ethylideneamino thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in dry solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino}thiourea is used as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through cyclization reactions .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new pharmaceuticals .

Medicine

In medicine, {[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino}thiourea is being explored for its potential anti-cancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells .

Industry

Industrially, this compound is used in the synthesis of dyes and pigments. Its reactivity and stability make it suitable for producing colorants with specific properties .

Mechanism of Action

The mechanism of action of {[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino}thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways . For example, its interaction with enzyme active sites can block substrate binding, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino}thiourea apart is its combined structural features of a pyran ring and a thiourea group.

Properties

IUPAC Name

[1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c1-4-3-6(13)7(8(14)15-4)5(2)11-12-9(10)16/h3,13H,1-2H3,(H3,10,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHANQDPCTIFJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNC(=S)N)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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